molecular formula C19H22N2O2S B2891301 (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone CAS No. 2034521-87-2

(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone

Cat. No. B2891301
CAS RN: 2034521-87-2
M. Wt: 342.46
InChI Key: QHSSGRVDOGWMDR-UHFFFAOYSA-N
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Description

(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Research conducted by Lakshminarayana et al. (2009) on a structurally related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, emphasizes the importance of X-ray diffraction (XRD) studies for determining the crystal and molecular structure of complex organic compounds. These analyses are crucial for understanding the compound's intermolecular interactions, such as hydrogen bonding, which can influence its physical properties and reactivity (Lakshminarayana et al., 2009).

Synthesis and Antimicrobial Activity

Kumar et al. (2012) demonstrated the synthesis and evaluation of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones for their antimicrobial activities. The study highlighted the role of methoxy groups in enhancing antimicrobial efficacy, showcasing the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).

Antiestrogenic Activity

Jones et al. (1979) explored the antiestrogenic activity of a related compound, demonstrating its potential in medical applications, particularly in the treatment of estrogen-receptor-positive cancers. The compound exhibited high binding affinity to estrogen receptors, underscoring the significance of structural modifications in enhancing therapeutic efficacy (Jones et al., 1979).

Spectroscopic Characterization and Biological Screening

Singh et al. (2016) synthesized organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, providing insights into their spectroscopic characteristics and biological activities. The study highlighted the importance of these complexes in drug development, showing promising antibacterial activities and potential as therapeutic agents (Singh et al., 2016).

Pyrrolidine Derivatives Synthesis

Udry et al. (2014) and Oliveira Udry et al. (2016) focused on the stereospecific synthesis of pyrrolidines with varied configurations, contributing to the development of novel synthetic pathways that can be applied in the synthesis of complex organic molecules with specific stereochemical configurations. These studies are critical for pharmaceutical research, where the stereochemistry of a drug molecule can significantly impact its biological activity (Udry et al., 2014); (Oliveira Udry et al., 2016).

properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-17-6-9-20(13-17)16-4-2-14(3-5-16)19(22)21-10-7-18-15(12-21)8-11-24-18/h2-5,8,11,17H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSGRVDOGWMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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